

3-Chloro-L-alanine hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-L-alanine Hydrochloride

Cat. No.: B555688

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In-Depth Technical Guide to 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-L-alanine hydrochloride**, a chlorinated derivative of the amino acid L-alanine. This document details its chemical and physical properties, synthesis, and its primary mechanism of action as an enzyme inhibitor. Special focus is given to its role as a competitive inhibitor of Alanine Aminotransaminase (ALAT), a key enzyme in cellular metabolism, and its implications for cancer research. This guide includes detailed experimental protocols for its synthesis, enzyme inhibition assays, and cytotoxicity studies, alongside critical data presented in structured tables and logical diagrams to facilitate research and development applications.

Core Molecular Information

3-Chloro-L-alanine hydrochloride is a synthetic amino acid derivative utilized in biochemical research primarily for its ability to inhibit specific enzymes.

Molecular Formula and Structure

The chemical formula for **3-Chloro-L-alanine hydrochloride** is $C_3H_7Cl_2NO_2$.^{[1][2]} Its structure consists of an L-alanine backbone with a chlorine atom substituted at the β -carbon, and it is supplied as a hydrochloride salt.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **3-Chloro-L-alanine hydrochloride** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value
Molecular Weight	160.00 g/mol ^[1]
CAS Number	51887-89-9 ^[1]
Appearance	White to off-white crystalline solid ^{[1][3]}
Melting Point	205 °C (decomposes)
Solubility	Soluble in water. ^[3] Soluble in DMSO (100 mg/mL). ^[1]
Storage Conditions	Store at -20°C for long-term stability. ^[3]
¹ H NMR (H ₂ O)	Data not explicitly detailed in search results.
¹³ C NMR	Data not explicitly detailed in search results.

Synthesis Protocol

A general and reliable method for the synthesis of **3-Chloro-L-alanine hydrochloride** is through the chlorination of L-serine hydrochloride using thionyl chloride.

Materials

- L-serine hydrochloride
- Thionyl chloride
- Tetrahydrofuran (THF), anhydrous

- Acetone
- Water (deionized)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Condenser
- Heating mantle
- Ice bath
- Rotary evaporator
- Buchner funnel and flask
- Thin Layer Chromatography (TLC) apparatus

Procedure

- **Reaction Setup:** Suspend L-serine hydrochloride (e.g., 100 g, 0.7067 mol) in anhydrous tetrahydrofuran (500 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Addition of Thionyl Chloride:** While stirring, slowly add thionyl chloride (e.g., 101 g, 0.8480 mol) dropwise to the suspension. Maintain the reaction temperature below 50°C during the addition, using an ice bath if necessary.
- **Reaction:** After the addition is complete, gradually heat the mixture to 50°C and continue stirring for 6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

- **Quenching and Workup:** Once the reaction is complete, cool the system to 20-25°C. Slowly and carefully quench the reaction by adding 50 ml of water.
- **Isolation:** Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
- **Crystallization:** To the resulting residue, add 200 ml of acetone and cool the mixture to induce crystallization.
- **Purification:** Collect the off-white solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum. This procedure typically yields around 88% of **3-chloro-L-alanine hydrochloride**.^[4]

Mechanism of Action and Signaling Pathways

The primary recognized mechanism of action for **3-Chloro-L-alanine hydrochloride** is the competitive inhibition of Alanine Aminotransaminase (ALAT), also known as Alanine Transaminase (ALT). It has also been investigated for its effects on Serine Hydroxymethyltransferase (SHMT).

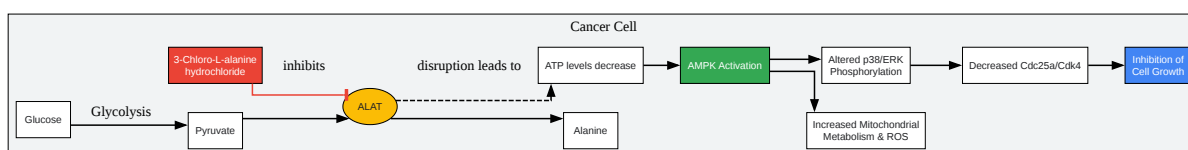
Inhibition of Alanine Aminotransaminase (ALAT)

ALAT is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α -ketoglutarate to form pyruvate and L-glutamate. This reaction is central to amino acid metabolism and the glucose-alanine cycle.

In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), ALAT plays a crucial role in processing the glycolytic end-product pyruvate. By inhibiting ALAT, **3-Chloro-L-alanine hydrochloride** blocks the production of L-alanine from glucose-derived pyruvate.^{[5][6]} This disruption has several downstream consequences that can impair malignant growth:

- **Initial Energy Deficit:** The inhibition of ALAT leads to a decrease in D-glucose uptake and L-alanine production, causing an initial drop in cellular ATP levels.^{[5][6]}
- **AMPK Activation:** The resulting energy deficit activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

- Metabolic Shift: Activated AMPK promotes a shift towards mitochondrial metabolism, increasing respiration rates and the production of reactive oxygen species (ROS).[5][6]
- Cell Cycle Arrest: The signaling cascade initiated by ALAT inhibition involves the altered phosphorylation of p38 MAPK and ERK, and decreased expression of cell cycle regulators like Cdc25a and Cdk4, ultimately leading to reduced cancer cell proliferation.[6]



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ALAT Inhibition Pathway

Inhibition of Serine Hydroxymethyltransferase (SHMT)

3-Chloro-L-alanine hydrochloride has also been noted for its potential to inhibit serine hydroxymethyltransferase (SHMT), an enzyme crucial for the synthesis of serine and one-carbon units required for nucleotide synthesis.[3] However, the detailed mechanism and inhibitory constants for this interaction are less well-characterized compared to its effects on ALAT.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific parameters may require optimization depending on the experimental system.

ALAT Enzyme Activity Inhibition Assay

This protocol describes a method to measure the inhibitory effect of **3-Chloro-L-alanine hydrochloride** on ALAT activity. The assay is based on a coupled reaction where the pyruvate

produced by ALAT is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically.

Materials:

- Purified ALAT enzyme
- **3-Chloro-L-alanine hydrochloride**
- L-alanine
- α -ketoglutarate
- NADH
- Lactate dehydrogenase (LDH)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **3-Chloro-L-alanine hydrochloride** in assay buffer. Create a series of dilutions to test a range of concentrations.
 - Prepare a reaction mixture containing L-alanine, α -ketoglutarate, NADH, and LDH in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add a small volume of the **3-Chloro-L-alanine hydrochloride** dilutions (or vehicle control) to the appropriate wells.
 - Add the purified ALAT enzyme to all wells except for the "no enzyme" control.

- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Initiate the reaction by adding the reaction mixture to all wells.
- Measurement:
 - Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.
 - Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of **3-Chloro-L-alanine hydrochloride** on a cancer cell line (e.g., LLC1 Lewis lung carcinoma cells).[5]

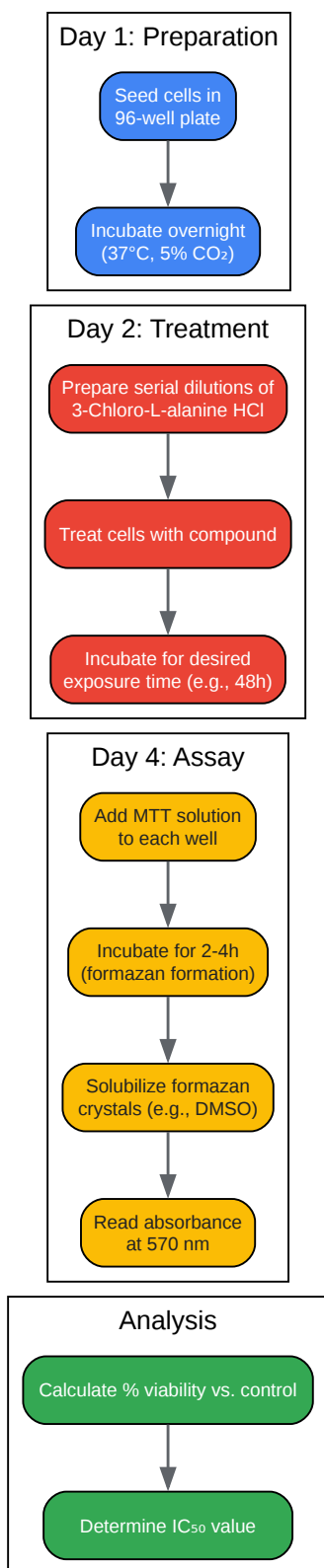
Materials:

- Cancer cell line (e.g., LLC1)
- Complete cell culture medium
- **3-Chloro-L-alanine hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- 96-well cell culture plate
- Microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **3-Chloro-L-alanine hydrochloride** in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include untreated and vehicle-only controls.
- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
- MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
- Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[9]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.



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